molecular formula C16H19NO3S B352311 N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 305849-21-2

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No. B352311
CAS RN: 305849-21-2
M. Wt: 305.4g/mol
InChI Key: SZRCZRBFSIPIHK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide, also known as MTS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTS belongs to the class of sulfonamides, which are known for their antibacterial properties. However, MTS has been found to have unique properties that make it useful for a variety of research applications.

Scientific Research Applications

Medicine: Targeted Cancer Therapy

“N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” derivatives have been explored for their potential in targeted cancer therapy. These compounds have shown promise in inhibiting key proteins involved in cancer cell proliferation and survival . By designing molecules that can selectively bind to cancer-specific receptors or enzymes, researchers aim to develop treatments that are more effective and have fewer side effects than conventional chemotherapy.

Materials Science: Hole Transporting Materials

In the realm of materials science, derivatives of this compound have been investigated for their use as hole transporting materials (HTMs) in perovskite solar cells . HTMs are crucial for the efficient operation of these cells, and the derivatives of “N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” offer promising characteristics such as good stability and high hole mobility, which are essential for high device performance.

Environmental Science: Nitroaromatic Compounds Mitigation

The environmental impact of nitroaromatic compounds (NACs) is a significant concern due to their persistence and toxicity. Research has been conducted on the mitigation of NACs, where derivatives of “N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” could play a role in the development of more effective degradation methods or as safer alternatives .

Analytical Chemistry: Odour Activity Correlation

In analytical chemistry, the structural modifications of acrylates, which include methoxyphenyl groups, have been correlated with odour activity . Understanding these relationships is crucial for the development of materials with desired sensory properties and for the identification of potential off-odorants in various products.

Biochemistry: Inhibitors for Cancer Treatment

Biochemical applications of “N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide” derivatives include the development of inhibitors against specific receptors like EGFR and VEGFR-2, which are implicated in the progression of triple-negative breast cancer . These inhibitors are designed using computational methods to ensure high affinity and specificity towards the target proteins.

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are being studied for their therapeutic potential. Quantum computational methods are used to evaluate the electronic characteristics and drug-likeness of these molecules, aiming to identify promising candidates for drug development . The focus is on creating compounds with favorable pharmacokinetic profiles that could lead to new treatments for various diseases.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such asEGFR and VEGFR-2 , which play crucial roles in cell signaling and cancer progression.

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially binding to the active sites of target proteins and modulating their activity .

Biochemical Pathways

Related compounds have been shown to affect pathways involvingEGFR and VEGFR-2 , which are involved in cell proliferation, survival, and angiogenesis.

Pharmacokinetics

A study on a similar compound, n-(4-methoxyphenyl)pentanamide, demonstrated an excellent drug-likeness profile . This suggests that N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide might also have favorable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have significant effects on cell viability and cytotoxicity . It’s plausible that N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide may have similar effects.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRCZRBFSIPIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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